3-Chloro-4,6-diphenylpyridazine
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Overview
Description
3-Chloro-4,6-diphenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-diphenylpyridazine typically involves the reaction of 3,6-diphenylpyridazine with a chlorinating agent. One common method is the reaction of 3,6-diphenylpyridazine with phosphorus oxychloride (POCl3) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the 3-position of the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-diphenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems such as pyrimidopyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Cyclization Reactions: Cyclization reactions often require the use of strong bases or acids as catalysts and are carried out under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation and Reduction: Products include pyridazine N-oxides and dihydropyridazines.
Cyclization Reactions: Products include fused ring systems such as pyrimidopyridazines.
Scientific Research Applications
3-Chloro-4,6-diphenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential drugs for treating diseases such as cancer and diabetes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-diphenylpyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenylpyridazine: Lacks the chlorine atom at the 3-position, making it less reactive in substitution reactions.
4,6-Diphenylpyridazine: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
3-Chloro-5,6-diphenylpyridazine:
Uniqueness
3-Chloro-4,6-diphenylpyridazine is unique due to the presence of the chlorine atom at the 3-position, which enhances its reactivity in substitution reactions and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-chloro-4,6-diphenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-14(12-7-3-1-4-8-12)11-15(18-19-16)13-9-5-2-6-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNKQEGLWGATPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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